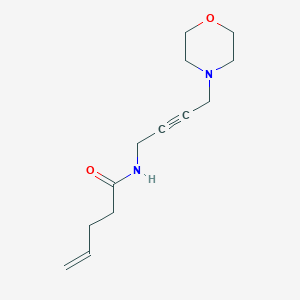

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

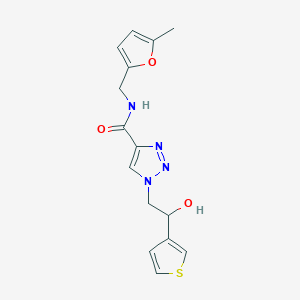

Description

“N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and an alkyne group, which is often involved in click chemistry reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a morpholine ring attached to a pent-4-enamide group via a but-2-yn-1-yl linker. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The alkyne group in this compound could potentially undergo a variety of reactions, including addition, cyclization, and click chemistry reactions . The morpholine ring could also participate in reactions, particularly if it is deprotonated.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the morpholine ring and the pent-4-enamide group.Scientific Research Applications

Synthesis of Formamidines

“N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide” can be used in the synthesis of formamidines . Formamidines are ubiquitous in nature and have critical roles in pharmaceutical and agrochemical industries . They are key scaffolds in drug discovery and crucial fragments in numerous biologically relevant molecules . The synthesis of N-sulfonyl formamidines proceeds under mild conditions by reaction of a mixture of an amine, a sulfonyl azide, and a terminal ynone .

Anti-tubercular Agents

The compound can also be used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Materials Science

“this compound” can be used in various fields of materials science. This includes the development of biomedical materials, electronic materials, and energy materials.

properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-6-13(16)14-7-4-5-8-15-9-11-17-12-10-15/h2H,1,3,6-12H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZWHORQSGYZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC#CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)

![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)